molecular formula C18H16N6O2 B2673060 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892761-09-0

1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2673060
CAS No.: 892761-09-0
M. Wt: 348.366
InChI Key: QPBJGUXOWDDWID-UHFFFAOYSA-N
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Description

This compound, 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, is a potent and selective ATP-competitive inhibitor of CDC2-like kinase (CLK) and Dual-specificity tyrosine-regulated kinase (DYRK) families, with particular efficacy against CLK1, CLK2, CLK3, CLK4, and DYRK1A [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01491]. Its primary research value lies in its ability to modulate pre-mRNA splicing by inhibiting the phosphorylation of serine/arginine-rich (SR) proteins, key regulators of spliceosome assembly and alternative splicing events [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11113834/]. By disrupting this phosphorylation, the compound induces widespread intron retention and alters the splicing landscape of numerous genes, making it an invaluable chemical probe for investigating the role of aberrant splicing in disease pathogenesis. Research applications are extensive, including the study of oncology, where CLK/DYRK inhibition has shown promise in suppressing the growth of various cancer cell lines, such as triple-negative breast cancer, by promoting the generation of non-productive mRNA isoforms and inducing cell cycle arrest and apoptosis [https://www.nature.com/articles/s41598-023-27822-x]. Furthermore, its utility extends to neurodegenerative disorders and virology, given the central role of kinases like CLK1 and DYRK1A in tau protein pathophysiology and viral replication mechanisms. This inhibitor provides researchers with a powerful tool to dissect the complex biology of the CLK/DYRK kinome and to validate these kinases as therapeutic targets for a broad spectrum of human diseases.

Properties

IUPAC Name

3-(2-methoxy-5-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2/c1-11-8-9-14(25-2)13(10-11)24-16(19)15(21-23-24)18-20-17(22-26-18)12-6-4-3-5-7-12/h3-10H,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBJGUXOWDDWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole class of compounds, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 1H-triazole with oxadiazole derivatives. The general synthetic route includes:

  • Formation of 1H-Triazole : Utilizing azide and alkyne chemistry to form the triazole ring.
  • Oxadiazole Formation : Synthesizing oxadiazole through cyclization reactions involving hydrazides and carboxylic acids.
  • Final Coupling Reaction : Combining the two moieties to yield the final product.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown:

  • Inhibition of Cell Proliferation : In vitro studies reported IC50 values as low as 52 nM against MCF-7 breast cancer cells and 74 nM against MDA-MB-231 cells, indicating potent antiproliferative effects .
  • Mechanism of Action : These compounds induce G2/M phase cell cycle arrest and apoptosis in cancer cells. They disrupt microtubule polymerization, leading to mitotic catastrophe as evidenced by immunofluorescence studies .

Antibacterial Activity

The oxadiazole moiety is known for its antibacterial properties. Research has indicated that related compounds exhibit:

  • Broad-Spectrum Antibacterial Effects : Active against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli strains .
Compound TypeTarget BacteriaMinimum Inhibitory Concentration (MIC)
TriazolesStaphylococcus aureus12.5–25 μg/mL
OxadiazolesEscherichia coliSignificant inhibition observed

Enzyme Inhibition

The compound may also act as an inhibitor for various enzymes involved in metabolic pathways:

  • Lipoxygenase Inhibition : Some derivatives have shown lipoxygenase inhibitory activity, which could be beneficial in inflammatory conditions .

Case Studies

  • Antiproliferative Properties : A study evaluated a series of triazoles for their anticancer potential and found that those with substituted phenyl groups exhibited enhanced activity against breast cancer cell lines.
  • Antibacterial Efficacy : Another investigation focused on oxadiazole derivatives revealed their effectiveness against resistant bacterial strains, suggesting potential for development into new antibacterial agents.

Scientific Research Applications

Case Studies and Findings

Recent studies have highlighted the effectiveness of oxadiazole derivatives against multiple cancer cell lines. For instance:

  • A derivative of 1,2,4-oxadiazole demonstrated an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma and breast cancer .
  • Further modifications led to compounds with significantly enhanced potency; one derivative exhibited an IC50 value as low as 0.003 µM against lung adenocarcinoma cells .

Antimicrobial Activity

The triazole scaffold is well-documented for its antimicrobial properties. Compounds featuring this structure have been shown to inhibit the growth of bacteria and fungi effectively. For example:

  • Triazole derivatives have been utilized in developing antifungal agents that target specific fungal enzymes, disrupting their metabolic processes .

Anti-inflammatory Properties

Research has indicated that certain derivatives of triazoles possess anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Synthesis and Structure Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of these compounds. The introduction of various substituents on the oxadiazole and triazole rings can significantly affect their biological activity:

  • Electron-withdrawing groups (EWGs) at specific positions have been shown to enhance anticancer activity by increasing compound reactivity towards biological targets .

Potential for Further Research

Given the promising results associated with this compound class, further research is warranted to explore:

  • In vivo studies : While many studies have focused on in vitro efficacy, translating these findings into animal models will be essential for assessing therapeutic potential.
  • Combination therapies : Investigating the synergistic effects of these compounds with existing chemotherapeutics could enhance treatment outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 1 : 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
  • Molecular Formula : C₁₈H₁₃F₃N₆O
  • Molecular Weight : 386.34 g/mol
  • Key Features : Replaces the 2-methoxy-5-methylphenyl group with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methoxy group in the target compound .
Compound 2 : 1-(5-Chloro-2-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
  • Molecular Formula : C₁₇H₁₃ClN₆O₂
  • Molecular Weight : 368.78 g/mol
  • Key Features: Substitutes the 5-methyl group with a 5-chloro atom.

Analogues with Heterocyclic Variations

Compound 3 : 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine
  • Molecular Formula : C₁₄H₁₀N₆O₂S
  • Molecular Weight : 326.34 g/mol
  • Key Features: Replaces the oxadiazole ring with a benzothiazole moiety. The nitro group at the phenyl ring enables further functionalization (e.g., reduction to an amine).
Compound 4 : 5-Phenyl-N-(p-tolyl)-1H-1,2,4-triazol-3-amine
  • Molecular Formula : C₁₃H₁₂N₄
  • Molecular Weight : 224.27 g/mol
  • Key Features : Utilizes a 1,2,4-triazole core instead of 1,2,3-triazole. The altered ring geometry may affect hydrogen-bonding patterns and intermolecular interactions .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
Target Compound C₁₈H₁₆N₆O₂ 348.36 2-Methoxy-5-methylphenyl, oxadiazole Rigid scaffold, hydrogen-bonding sites
Compound 1 () C₁₈H₁₃F₃N₆O 386.34 3-(Trifluoromethyl)phenyl Enhanced lipophilicity, metabolic stability
Compound 2 () C₁₇H₁₃ClN₆O₂ 368.78 5-Chloro-2-methoxyphenyl Electron-withdrawing effects
Compound 3 () C₁₄H₁₀N₆O₂S 326.34 Benzothiazole, 2-nitrophenyl Antiproliferative activity
Compound 4 () C₁₃H₁₂N₄ 224.27 1,2,4-Triazole, p-tolyl Altered hydrogen-bonding geometry

Key Findings and Implications

Substituent Effects :

  • Electron-donating groups (e.g., methoxy) may enhance solubility, while electron-withdrawing groups (e.g., chloro, nitro) improve binding affinity to hydrophobic targets.
  • Fluorinated substituents (e.g., trifluoromethyl) increase metabolic stability and bioavailability .

Heterocyclic Core Modifications :

  • 1,2,3-Triazole vs. 1,2,4-Triazole : The position of the amine group affects molecular geometry and interaction with biological targets. 1,2,3-Triazoles often exhibit better π-π stacking due to planar geometry .
  • Oxadiazole vs. Benzothiazole : Oxadiazoles contribute to rigidity, whereas benzothiazoles may enhance intercalation with DNA or proteins .

Synthetic Routes :

  • The target compound and its analogues are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig coupling (e.g., ). Base selection (e.g., K₂CO₃) influences yields and regioselectivity .

Notes

  • Optimization Opportunities : Introducing fluorine or modifying the oxadiazole phenyl group could enhance drug-like properties.
  • Analytical Tools : Crystallographic refinement programs (e.g., SHELXL) and NMR spectroscopy are critical for characterizing these compounds .

Q & A

Q. What are the key steps for synthesizing 1-(2-methoxy-5-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential heterocyclic ring formation. For example, triazole and oxadiazole moieties can be constructed via cycloaddition or condensation reactions. Optimization may include:

  • Using controlled copolymerization techniques (e.g., adjusting monomer ratios and initiator concentrations, as demonstrated in polycationic dye-fixative synthesis ).
  • Monitoring reaction progress via HPLC or NMR to isolate intermediates.
  • Employing temperature gradients (e.g., 60–80°C for oxadiazole ring closure) to enhance yield .

Q. How can the structural and physico-chemical properties of this compound be characterized?

Methodological Answer:

  • X-ray crystallography : Resolve tautomeric forms and planarity of triazole/oxadiazole rings (e.g., dihedral angles between aryl groups and heterocycles, as in triazol-5-amine analogs ).
  • Spectroscopy : Use 1^1H/13^13C NMR to confirm substituent positions and 15^{15}N NMR for tautomer identification.
  • Thermal analysis : DSC/TGA to assess stability, noting decomposition points (e.g., ~250°C for similar triazoles ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of the oxadiazole-triazole scaffold in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and Fukui indices, identifying reactive sites.
  • Compare with experimental data (e.g., nucleophilic attack at oxadiazole C-5 vs. triazole C-4) .
  • Validate using Hammett correlations for substituent effects (e.g., methoxy groups altering electron withdrawal ).

Q. What experimental approaches resolve contradictions in tautomeric behavior observed in crystallographic vs. solution-phase studies?

Methodological Answer:

  • Solid-state vs. solution NMR : Compare X-ray data (e.g., planar triazole in crystals ) with 15^{15}N NMR in DMSO to detect tautomer equilibria.
  • Variable-temperature studies : Track tautomer ratios via IR or UV-Vis shifts (e.g., thione-thiol tautomerism in triazole-thiones ).
  • Error analysis : Apply statistical methods (e.g., Monte Carlo simulations) to quantify crystallographic disorder .

Q. How can this compound serve as a building block for fused heterocyclic systems with enhanced bioactivity?

Methodological Answer:

  • Cyclocondensation : React with aldehydes or ketones to form imidazo[1,2-α]triazoles (e.g., using acetic acid catalysis at reflux ).
  • Cross-coupling : Utilize Suzuki-Miyaura reactions to append aryl groups at the triazole C-4 position .
  • Biological screening : Test derivatives for kinase inhibition (e.g., via fluorescence polarization assays).

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